1-Cyclopropylprop-2-yn-1-ol
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Overview
Description
Preparation Methods
1-Cyclopropylprop-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures . The reaction mixture is typically stirred at 0°C for a few hours before being quenched with saturated aqueous ammonium chloride and warmed to room temperature . The resulting product is then purified through flash chromatography to obtain this compound with high purity .
Chemical Reactions Analysis
1-Cyclopropylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylpropan-1-ol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropylprop-2-yn-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropylprop-2-yn-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. Its cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Cyclopropylprop-2-yn-1-ol can be compared with other similar compounds, such as:
1-Cyclopropylprop-2-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-Cyclopropylprop-2-yn-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
1-Cyclopropylprop-2-yn-1-ether: Similar structure but with an ether group instead of a hydroxyl group.
These compounds share the cyclopropylprop-2-yn backbone but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
1-cyclopropylprop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321813 |
Source
|
Record name | 1-cyclopropylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-85-5 |
Source
|
Record name | 1656-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyclopropylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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